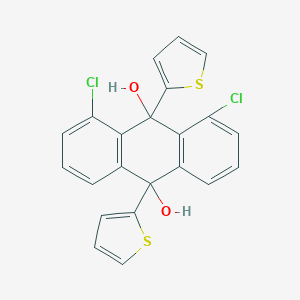
1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol, also known as DDATHF, is a synthetic organic compound with a molecular formula of C22H12Cl2O2S2. DDATHF has been used in various scientific research applications due to its unique properties and potential benefits.
Mechanism of Action
1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol has been shown to intercalate into DNA, leading to changes in its structure and function. It can also act as a photosensitizer and generate reactive oxygen species, leading to DNA damage and cell death.
Biochemical and Physiological Effects
1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol has been shown to induce apoptosis in cancer cells and inhibit their growth. It has also been shown to have anti-inflammatory and antioxidant properties. 1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol has been found to be non-toxic in vitro and in vivo studies, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using 1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol in lab experiments is its high sensitivity and selectivity for DNA and RNA detection. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it can be difficult to work with due to its low solubility in aqueous solutions.
Future Directions
There are several future directions for research involving 1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol. One area of interest is the development of 1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol-based biosensors for the detection of biomolecules in complex biological samples. Another area of interest is the use of 1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action and potential applications of 1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol.
Synthesis Methods
1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol can be synthesized through a multi-step process involving the reaction of 9,10-anthracenedione with thiophene-2-carbaldehyde, followed by the reaction of the resulting product with thionyl chloride and then with 1,8-diaminooctane. The final step involves the reaction of the resulting product with hydrochloric acid and sodium nitrite.
Scientific Research Applications
1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA, RNA, and proteins. It has also been used in the development of biosensors and in the study of DNA damage and repair mechanisms. 1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol has shown potential as a therapeutic agent for the treatment of cancer and other diseases.
properties
Molecular Formula |
C22H14Cl2O2S2 |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
1,8-dichloro-9,10-dithiophen-2-ylanthracene-9,10-diol |
InChI |
InChI=1S/C22H14Cl2O2S2/c23-15-7-1-5-13-19(15)22(26,18-10-4-12-28-18)20-14(6-2-8-16(20)24)21(13,25)17-9-3-11-27-17/h1-12,25-26H |
InChI Key |
OKLRWQCUSWXCEC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(C3=C(C2(C4=CC=CS4)O)C=CC=C3Cl)(C5=CC=CS5)O |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(C3=C(C2(C4=CC=CS4)O)C=CC=C3Cl)(C5=CC=CS5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



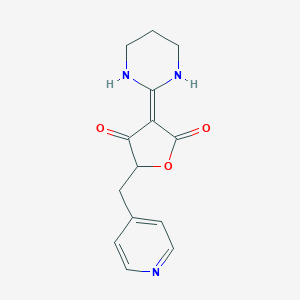
![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)
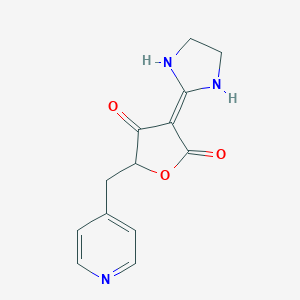

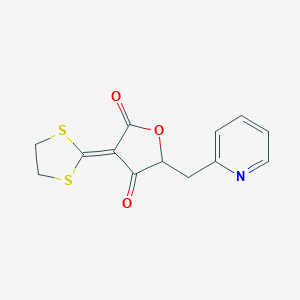

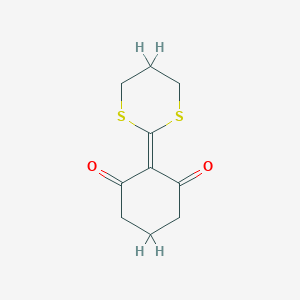
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)
![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)

![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)
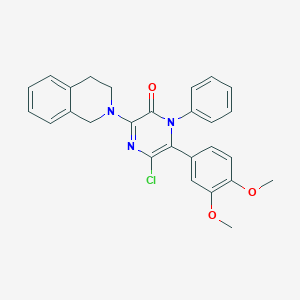
![Methyl 4-[5-(1-adamantylamino)-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl]benzoate](/img/structure/B290120.png)
![Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290121.png)